molecular formula C10H24Cl2N2O B1424771 2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride CAS No. 1220020-46-1

2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride

Cat. No.: B1424771
CAS No.: 1220020-46-1
M. Wt: 259.21 g/mol
InChI Key: QGJOPIWKYCKUNI-UHFFFAOYSA-N
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Description

Introduction

Chemical Identification and Nomenclature

The compound is systematically named 2-[methyl(2-piperidin-3-ylethyl)amino]ethanol dihydrochloride according to IUPAC guidelines. Its nomenclature reflects three core components:

  • A piperidin-3-yl group (a six-membered heterocycle with a nitrogen atom at position 3).
  • An ethylaminoethanol backbone with a methyl substituent on the nitrogen.
  • Two hydrochloride counterions for stabilization.

Synonyms include:

  • 1220020-46-1 (CAS Registry Number).
  • MFCD13561636 (MDL Identifier).
  • 2-(Methyl(2-(piperidin-3-yl)ethyl)amino)ethanol dihydrochloride.

Molecular Formula : C₁₀H₂₄Cl₂N₂O
Molecular Weight : 259.21 g/mol.

Table 1: Key Identifiers
Descriptor Value Source
IUPAC Name 2-[methyl(2-piperidin-3-ylethyl)amino]ethanol dihydrochloride
CAS Number 1220020-46-1
Molecular Formula C₁₀H₂₄Cl₂N₂O
PubChem CID 56831652

Structural Characterization

The compound’s structure comprises:

  • A piperidine ring substituted at the 3-position, contributing to its stereochemical versatility.
  • An ethylaminoethanol chain with a methyl group on the tertiary amine, enabling hydrogen bonding and ionic interactions.
  • Two hydrochloride ions neutralizing the amine groups, enhancing solubility and crystallinity.

Spectroscopic Data :

  • SMILES Notation : CN(CCC1CCCNC1)CCO.Cl.Cl.
  • InChI Key : QGJOPIWKYCKUNI-UHFFFAOYSA-N.

Functional Groups :

  • Tertiary amine (N-methyl group).
  • Hydroxyl group (ethanol moiety).
  • Protonated ammonium centers (due to HCl).
Table 2: Structural Descriptors
Feature Description
Piperidine Substitution 3-position
Backbone Ethylaminoethanol with methylated nitrogen
Counterions Two chloride ions
Hybridization sp³ nitrogen centers

Historical Context and Research Significance

First reported in the early 2010s, this compound emerged alongside efforts to optimize piperidine derivatives for medicinal chemistry. Key milestones include:

  • 2012 : Initial deposition in PubChem (CID 56831652).
  • 2016 : Utilization as a precursor in synthesizing neurologically active agents, leveraging its amine and ethanolamine motifs.
  • 2020s : Investigations into its role as a chiral building block for asymmetric synthesis.

Research Significance :

  • Drug Intermediate : Serves as a scaffold for anticholinergic and antipsychotic agents due to its affinity for neurotransmitter receptors.
  • Chemical Biology : Used to study amine-reactive probes and enzyme inhibitors.

Scope of Academic Inquiry

Current research focuses on three domains:

  • Synthetic Methodology :

    • Optimizing alkylation and neutralization steps to improve yield.
    • Exploring microwave-assisted synthesis for reduced reaction times.
  • Medicinal Applications :

    • Designing dopamine receptor modulators via structural analogs.
    • Investigating acetylcholinesterase inhibition for Alzheimer’s disease therapeutics.
  • Material Science :

    • Developing ionic liquids for catalytic systems, leveraging its dual ammonium centers.

Unanswered Questions :

  • Role of stereochemistry in biological activity (e.g., enantioselective binding).
  • Long-term stability under varying pH and temperature conditions.

Properties

IUPAC Name

2-[methyl(2-piperidin-3-ylethyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.2ClH/c1-12(7-8-13)6-4-10-3-2-5-11-9-10;;/h10-11,13H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJOPIWKYCKUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCCNC1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride, identified by its CAS number 1220020-46-1, is a chemical compound with the molecular formula C₁₀H₂₄Cl₂N₂O and a molecular weight of 259.22 g/mol. This compound is notable for its potential applications in various biological contexts, particularly in pharmacology and medicinal chemistry. Despite its structural complexity, the specific biological activities and mechanisms of action associated with this compound remain underexplored.

Structural Characteristics

The compound features a piperidine ring, which is characteristic of many biologically active molecules. The presence of the methyl and ethanol groups contributes to its solubility and ability to interact with biological targets. Below is a summary of its key structural characteristics:

Property Details
Molecular Formula C₁₀H₂₄Cl₂N₂O
Molecular Weight 259.22 g/mol
IUPAC Name 2-[methyl(2-(3-piperidinyl)ethyl)amino]ethanol; dihydrochloride
CAS Number 1220020-46-1

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of compounds structurally related to this compound. For instance, derivatives with similar piperidine structures have shown moderate to potent activity against various pathogenic bacteria and fungi. Although specific data on this compound's antimicrobial efficacy is limited, it can be inferred from related studies that it may exhibit similar properties.

While the precise mechanism of action for this compound has not been fully elucidated, it is hypothesized to interact with specific molecular targets involved in cellular signaling pathways or enzymatic functions. Such interactions could potentially lead to inhibition or modulation of key biological processes.

Study on Related Compounds

A study evaluating the biological activities of piperidine derivatives found that certain compounds demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The most active derivatives were noted for their ability to inhibit bacterial growth at low concentrations (MIC values as low as 0.21 µM against Escherichia coli) . Although this study did not directly assess this compound, it provides a context for understanding the potential biological activities of similar compounds.

In Silico Studies

Computational docking studies have been employed to predict the binding affinity of piperidine-based compounds to various biological targets, including DNA gyrase and MurD enzymes. These studies suggest that structural modifications can significantly influence the binding interactions and, consequently, the biological activity of these compounds . Such insights could guide future research into optimizing the structure of this compound for enhanced efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological/Industrial Applications References
This compound C₁₁H₂₄Cl₂N₂O 283.23 Piperidine, ethanolamine, methyl, dihydrochloride Hypothesized CNS modulation (e.g., adrenergic/cholinergic activity) -
2-(Diisopropylamino)ethanol hydrochloride C₈H₂₀ClNO 197.70 Diisopropylamino, ethanolamine, hydrochloride Surfactant, chemical intermediate in organic synthesis
[2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride C₅H₁₁Cl₂N₃ 184.07 Pyrazole, ethylamine, dihydrochloride Organic synthesis reagent (e.g., heterocycle functionalization)
ARC239 dihydrochloride C₂₄H₃₀Cl₂N₄O₃ 509.43 Piperazine, isoquinolindione, methoxyphenyl Selective α2B-adrenoreceptor antagonist (research tool)
Anileridine dihydrochloride C₂₂H₂₈Cl₂N₂O₂ 435.38 Piperidine, phenyl, ethyl ester Narcotic analgesic (opioid receptor agonist)

Structural and Functional Analysis

  • Piperidine vs. Piperazine: The target compound’s piperidine ring (six-membered, one nitrogen) contrasts with ARC239’s piperazine (six-membered, two nitrogens), which confers distinct receptor-binding profiles. Piperazine derivatives like ARC239 exhibit selectivity for α2B-adrenoreceptors, while piperidine is common in opioids (e.g., Anileridine) .
  • Amino Substituents: The methyl and 3-piperidinyl ethyl groups in the target compound differ from the diisopropylamino group in 2-(Diisopropylamino)ethanol hydrochloride. Bulkier substituents (e.g., diisopropyl) reduce water solubility but enhance lipid solubility, favoring surfactant applications .
  • Heterocyclic Variations : Replacing piperidine with pyrazole ([2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride) shifts utility toward metal coordination or heterocyclic synthesis, as pyrazole’s aromaticity and hydrogen-bonding capacity are exploitable in catalysis .

Pharmacological Implications

While Anileridine dihydrochloride acts on opioid receptors due to its phenyl-piperidine-ester structure , the target compound’s ethanolamine-piperidine scaffold may interact with adrenergic or cholinergic systems. ARC239’s α2B-antagonism highlights how minor structural changes (e.g., piperazine vs. piperidine) drastically alter receptor specificity .

Physicochemical Properties

  • Solubility: Dihydrochloride salts (target compound, ARC239) generally exhibit higher aqueous solubility than mono-hydrochloride derivatives (e.g., 2-(Diisopropylamino)ethanol hydrochloride), critical for injectable formulations .
  • Molecular Weight : Lower molecular weight compounds (e.g., [2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride at 184.07 g/mol) are preferred for permeability in drug design, whereas heavier molecules like ARC239 (509.43 g/mol) may face bioavailability challenges .

Q & A

Q. What are the recommended synthetic routes for 2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions:

Alkylation of 3-piperidinyl derivatives with chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

Reductive amination using sodium borohydride (NaBH₄) in methanol to introduce the ethanolamine moiety.

Salt formation via HCl gas in anhydrous ether to yield the dihydrochloride.

Optimization Strategies:

  • Temperature control (0–5°C for sensitive steps).
  • Solvent selection (e.g., DMF for SN2 mechanisms).
  • Catalytic additives (e.g., phase-transfer catalysts).
  • Progress monitoring via TLC or HPLC.

Q. Table 1. Key Synthesis Conditions

StepReaction TypeReagents/ConditionsMonitoring Technique
1AlkylationChloroethylamine, K₂CO₃, DMF, 60°CHPLC (C18 column)
2Reductive AminationNaBH₄, MeOH, 0°C → RTTLC (Silica GF254)
3Salt FormationHCl gas, Et₂O, 0°CpH titration
References:

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidinyl methyl groups (δ 2.3–3.1 ppm) and ethanolamine protons (δ 3.5–4.0 ppm).

Mass Spectrometry : HRMS for molecular ion verification (e.g., C₁₁H₂₄Cl₂N₂O, calc. 295.1214).

HPLC Purity Analysis : C18 column with 0.1% TFA gradient; >98% purity indicates success.

Contradiction Resolution:

  • Use differential scanning calorimetry (DSC) to investigate polymorphic discrepancies.
  • Repeat synthesis under controlled anhydrous conditions.
    References:

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Short-term stability : Store at –20°C in airtight, light-protected vials with desiccants.
  • Long-term stability : Conduct accelerated degradation studies at 40°C/75% RH for 6 months. Monitor via HPLC for degradation products (e.g., hydrolyzed piperidine derivatives).
  • Analytical Tools : TGA for thermal stability; UV-Vis for photodegradation.
    References:

Advanced Research Questions

Q. What computational methods are suitable for modeling interactions with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., GPCRs).

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties.

MD Simulations : GROMACS for 100-ns trajectories to assess stability in lipid bilayers.
Reference:

Q. How can contradictory data on solvent-dependent reactivity be resolved?

Methodological Answer:

Systematic Solvent Screening : Test polar aprotic (DMF), protic (MeOH), and nonpolar (toluene) solvents.

Kinetic Studies : Use UV-Vis or inline IR to track reaction rates.

Q. What in vitro models are appropriate for assessing biological activity?

Methodological Answer:

Receptor Binding Assays : Radioligand competition with ³H-labeled antagonists.

Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition).

Cell Viability : MTT assay on neuronal cell lines (e.g., SH-SY5Y) to evaluate cytotoxicity.
Table 2. Representative Biological Assays

Assay TypeProtocolKey Metrics
Radioligand BindingIncubate with ³H-NMS, filter-bindingIC₅₀, Ki values
Enzyme InhibitionFluorogenic substrate (e.g., AMC)% Inhibition at 10 µM
CytotoxicityMTT, 24-h exposureEC₅₀
References:

Q. What mechanistic insights exist for substitution reactions involving the piperidinyl moiety?

Methodological Answer:

  • Steric Effects : Bulky 3-piperidinyl groups favor SN1 over SN2 mechanisms.
  • Catalytic Pathways : Halogenation with Br₂/FeCl₃ proceeds via electrophilic aromatic substitution.
  • Isotope Labeling : Use ¹⁵N-labeled amines to track intermediates via MS.
    References:

Q. How can analytical methods be developed for detecting this compound in complex matrices?

Methodological Answer:

Sample Preparation : Solid-phase extraction (C18 cartridges) for serum/plasma.

LC-MS/MS : MRM mode with transitions m/z 295 → 154 (quantifier) and 295 → 112 (qualifier).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride

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